molecular formula C8H7BrS B8539516 3-bromo-5-methyl-4H-cyclopenta[b]thiophene

3-bromo-5-methyl-4H-cyclopenta[b]thiophene

Cat. No. B8539516
M. Wt: 215.11 g/mol
InChI Key: JKSIJGUTQCXCKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-5-methyl-4H-cyclopenta[b]thiophene is a useful research compound. Its molecular formula is C8H7BrS and its molecular weight is 215.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-bromo-5-methyl-4H-cyclopenta[b]thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-bromo-5-methyl-4H-cyclopenta[b]thiophene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H7BrS

Molecular Weight

215.11 g/mol

IUPAC Name

3-bromo-5-methyl-4H-cyclopenta[b]thiophene

InChI

InChI=1S/C8H7BrS/c1-5-2-6-7(9)4-10-8(6)3-5/h3-4H,2H2,1H3

InChI Key

JKSIJGUTQCXCKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C1)C(=CS2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A total of 1.30 g (34.4 mmol) of NaBH4 were added to a solution of 5.0 g (21.5 mmol) of the resulting 3-bromo-5-methyl-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one in 60 ml of THF-methanol (2:1, vol.) over 1 h at −5° C. (Caution: temperature must be lower 0° C.). The mixture was stirred for 10 h at ambient temperature, then diluted with 20 ml of water, and acidified with 10% HCl to pH=1. The crude product was extracted with 3×100 ml of CH2Cl2. The combined extracts were washed with the saturated aqueous Na2CO3, dried over K2CO3, and evaporated to dryness. To the yellow oil obtained, 150 ml of toluene were added. This toluene solution was treated with a catalytic amount of pTolSO3H (ca. 0.2 g) for 10 min at reflux, cooled to room temperature, and, then, passed through a short Silica Gel 60 column (40-63 μm, d 20 mm, 150 mm). This column was additionally eluted with 300 ml of hexanes-methyl-tert-butyl ether mixture (10:1, vol.). The chromatographed product was evaporated to dryness. This procedure gave 4.61 g (99%) of beige crystalline product of 3-bromo-5-methyl-4H-cyclopenta[b]thiophene (containing 3-5% of 3-bromo-5-methyl-6H-cyclopenta[b]thiophene).
Name
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
3-bromo-5-methyl-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one
Quantity
5 g
Type
reactant
Reaction Step One
Name
THF methanol
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

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